3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-chloro-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClF2NO2/c1-2-16-6-8-5-10(12,13)7-14(8)9(15)3-4-11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFROZNBHCPZZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1C(=O)CCCl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one, with the CAS number 2098115-13-8, is a compound of interest due to its potential biological activities. This article synthesizes available data on its biological properties, including its chemical structure, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 255.69 g/mol. The presence of a chloro group and difluoropyrrolidine moiety suggests potential interactions with biological targets, influencing its pharmacodynamics.
| Property | Value |
|---|---|
| CAS Number | 2098115-13-8 |
| Molecular Formula | C₁₀H₁₆ClF₂NO₂ |
| Molecular Weight | 255.69 g/mol |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that structurally related compounds possess significant antimicrobial properties against various pathogens. The presence of halogen atoms (chlorine and fluorine) often enhances these effects by increasing lipophilicity and interaction with microbial membranes.
- Cytotoxicity : Preliminary studies suggest cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in tumor cells, indicating potential as anticancer agents.
Case Studies
- In Vitro Studies : A study involving a related compound demonstrated significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis. While specific data for this compound is limited, extrapolation from similar compounds suggests a potential for inducing cytotoxic effects through similar pathways.
- In Vivo Studies : Animal model studies have indicated that compounds with the pyrrolidine structure can affect metabolic pathways, potentially altering drug metabolism and efficacy in vivo. The pharmacokinetics and bioavailability of this compound need further investigation to establish its therapeutic window.
Research Findings
While comprehensive data specifically on this compound is sparse, several studies on related compounds provide insights into its potential biological activity:
- Anticancer Properties : Research has shown that pyrrolidine derivatives can inhibit cell proliferation in various cancer types through mechanisms such as cell cycle arrest and apoptosis induction.
- Neuropharmacological Effects : Some derivatives have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Comparison with Similar Compounds
Key Observations:
Synthesis: Most analogs are synthesized via Friedel-Crafts acylation using AlCl₃, targeting aromatic or heteroaromatic rings . In contrast, the target compound’s pyrrolidine substituent suggests alternative routes, such as reacting 3-chloropropanoyl chloride with a pre-formed 2-(ethoxymethyl)-4,4-difluoropyrrolidine.
Substituent Effects: Aromatic vs. Heterocyclic: Analogs with aromatic rings (e.g., thiophene, dichlorophenyl) exhibit π-π interactions useful in small-molecule binding . Fluorine and Ethoxymethyl: The 4,4-difluoro substitution likely enhances metabolic stability and lipophilicity, while the ethoxymethyl group balances solubility .
Applications : Aromatic analogs are intermediates for cytotoxic agents or bioactive molecules , whereas the target compound’s structure aligns with kinase inhibitor scaffolds (e.g., pyrrolidine-containing drugs like crizotinib).
Reactivity and Functional Group Analysis
- Chloro-Propanone Core: The α-chloroketone group in all compounds is electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols). This reactivity is exploited in cyclization reactions, as seen in the synthesis of chromanones .
- Pyrrolidine vs. Aromatic Rings: The pyrrolidine in the target compound may undergo ring-opening reactions or serve as a hydrogen-bond donor, unlike the inert aromatic rings in analogs.
Physicochemical Properties (Inferred)
- Solubility : The ethoxymethyl group in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., dichlorophenyl derivative) .
- Stability: The 4,4-difluoropyrrolidine moiety may reduce susceptibility to oxidative metabolism, extending half-life relative to non-fluorinated compounds.
Research Implications and Gaps
Synthetic Flexibility : Friedel-Crafts acylation dominates for aromatic analogs, but the target compound requires tailored strategies for heterocyclic integration.
Drug Discovery Potential: The combination of fluorination and ethoxymethylation positions the compound as a candidate for optimizing pharmacokinetic profiles in lead optimization.
Further studies are needed to validate its synthesis, stability, and biological activity.
Preparation Methods
Chlorination of Propanone Derivatives
The synthesis often begins with a propanone precursor, which undergoes chlorination to introduce the 3-chloro substituent. According to patent CN109867587B, chlorination of 1,2-propanediol derivatives can be achieved via epichlorohydrin hydrolysis or glycerol chlorination methods under controlled temperature (45–75 °C) and pressure (0.5–1.5 MPa) conditions, often using phase transfer catalysts to improve yield and selectivity.
| Parameter | Conditions | Notes |
|---|---|---|
| Temperature | 45–75 °C | Optimal for chlorination efficiency |
| Pressure | 0.5–1.5 MPa | Maintains reaction rate and selectivity |
| Catalyst | Phase transfer catalysts (e.g., quaternary ammonium salts) | Enhances chlorination and separation |
| Reaction Time | 1.5–2.5 hours | Ensures complete conversion |
Introduction of the Ethoxymethyl Group
The ethoxymethyl substituent on the pyrrolidine nitrogen is typically introduced via alkylation reactions using ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide). This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred.
- Base: Mild bases like potassium carbonate or sodium hydride facilitate deprotonation of the pyrrolidine nitrogen.
- Temperature: Ambient to moderate heating (25–60 °C) to balance reaction rate and selectivity.
Difluorination of Pyrrolidine Ring
The 4,4-difluoro substitution on the pyrrolidine ring is introduced using specialized fluorinating agents. Common reagents include:
- Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride): For selective fluorination of ketones or alcohol precursors.
- Selectfluor: For electrophilic fluorination under mild conditions.
The fluorination step typically follows the formation of the pyrrolidine ring and may require:
- Low temperatures (-20 to 0 °C) to minimize side reactions.
- Inert atmosphere (nitrogen or argon) to prevent oxidation.
- Controlled addition rates of fluorinating agents.
Representative Synthetic Route
A typical synthetic sequence to prepare 3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one is summarized below:
Research Findings and Optimization
- Catalyst Efficiency: Phase transfer catalysts significantly improve chlorination yields by facilitating the transfer of chloride ions into organic phases.
- Temperature and Pressure Control: Maintaining moderate temperatures and pressures optimizes selectivity and reduces by-products during chlorination and cyclization steps.
- Fluorination Selectivity: Use of mild fluorinating agents under low temperatures prevents over-fluorination and degradation of the pyrrolidine ring.
- Purification: Post-reaction purification typically involves chromatographic techniques and crystallization to isolate the desired compound with high purity.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Catalyst/Agent | Notes |
|---|---|---|---|---|---|
| Chlorination | Epichlorohydrin hydrolysis/glycerol chlorination | 45–75 | 0.5–1.5 | Phase transfer catalyst | Controls chlorination efficiency |
| Cyclization | Acid/base catalysis | 40–80 | Atmospheric | Acid or base catalyst | Forms pyrrolidine ring |
| Alkylation | Ethoxymethyl chloride, K2CO3, DMF | 25–60 | Atmospheric | Base | Introduces ethoxymethyl group |
| Difluorination | DAST or Selectfluor | -20 to 0 | Atmospheric | Fluorinating agent | Adds difluoro substituents selectively |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A one-step approach using a pyrrolidine precursor (e.g., 4,4-difluoropyrrolidin-2-ylmethanol) and 3-chloropropanoyl chloride in dichloromethane with triethylamine as a base is common. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 substrate:acylating agent) are critical for minimizing side products like dimerization or over-chlorination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >90% purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of:
- NMR : H/C NMR to confirm substituent positions (e.g., ethoxymethyl protons at δ 3.4–3.6 ppm, difluoropyrrolidine carbons at δ 105–110 ppm).
- HPLC-MS : Retention time and molecular ion peak ([M+H]) for purity assessment.
- X-ray crystallography : Single-crystal analysis using SHELXL for absolute configuration validation, particularly to resolve stereochemical ambiguities in the pyrrolidine ring .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for derivatives with similar fluorinated pyrrolidine scaffolds?
- Methodology : Discrepancies in bond lengths/angles (e.g., C-F vs. C-Cl interactions) often arise from torsional strain in the pyrrolidine ring. Employ:
- High-resolution synchrotron data : To improve electron density maps.
- Twinned refinement in SHELXL : For handling pseudo-merohedral twinning observed in fluorinated heterocycles.
- DFT calculations : Compare experimental vs. computed geometries (e.g., using Gaussian09 with B3LYP/6-31G*) to validate distortions .
Q. How does the ethoxymethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : The ethoxymethyl moiety acts as a steric shield, directing nucleophilic attack to the carbonyl carbon. Kinetic studies (e.g., using F NMR to monitor reaction progress) show that bulky nucleophiles (e.g., Grignard reagents) exhibit lower reactivity due to steric hindrance. Solvent polarity (e.g., DMF vs. THF) further modulates reaction rates by stabilizing transition states .
Q. What in vitro assays are suitable for evaluating this compound’s potential as a dopamine reuptake inhibitor?
- Methodology :
- Radioligand binding assays : Use H-dopamine in transfected HEK293 cells expressing human dopamine transporters (hDAT).
- Patch-clamp electrophysiology : Measure dopamine-induced currents in the presence of the compound to assess reuptake blockade.
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses within hDAT’s active site, focusing on interactions with residues Ser149 and Asp476 .
Q. How do stereochemical variations in the pyrrolidine ring affect biological activity?
- Methodology : Synthesize enantiomers via chiral resolution (e.g., using amylose-based HPLC columns) or asymmetric catalysis. Test each enantiomer in enzyme inhibition assays (e.g., monoamine oxidases) to correlate stereochemistry with IC values. Circular dichroism (CD) spectra can further validate enantiomeric purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
